![molecular formula C21H15N3O5 B5327044 3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327044.png)
3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone, also known as MNQ, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. MNQ is a quinazolinone derivative that exhibits potent anticancer activity against various cancer cell lines.
Mechanism of Action
3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone exerts its anticancer activity by targeting multiple signaling pathways involved in cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit angiogenesis by targeting the VEGFR-2 signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. This compound has also been shown to inhibit angiogenesis and metastasis in cancer cells by regulating the expression of various genes involved in these processes. This compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Advantages and Limitations for Lab Experiments
3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its potent anticancer activity against various cancer cell lines and its low toxicity in normal cells. However, this compound has some limitations, including its low solubility in water and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on 3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone, including:
1. Development of more efficient synthesis methods to improve the yield and purity of this compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its bioavailability and toxicity.
3. Exploration of the potential of this compound as a combination therapy with other anticancer agents.
4. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases.
5. Development of this compound derivatives with improved solubility and bioavailability.
Conclusion
This compound is a promising anticancer agent that has shown potent activity against various cancer cell lines. This compound exerts its anticancer activity by targeting multiple signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis. This compound has several advantages for lab experiments, including its low toxicity in normal cells, but also has some limitations, including its low solubility in water. There are several future directions for research on this compound, including the development of more efficient synthesis methods and investigation of its potential as a combination therapy with other anticancer agents.
Synthesis Methods
3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone can be synthesized through a multi-step process, starting from 2-nitrobenzaldehyde and 2-methoxyaniline. The first step involves the condensation of 2-nitrobenzaldehyde with 2-methoxyaniline in the presence of acetic acid to form 2-(2-methoxyphenyl)-2-nitroethene. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The final step involves the cyclization of the resulting compound with 5-nitro-2-furaldehyde in the presence of acetic acid to form this compound.
Scientific Research Applications
3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to inhibit angiogenesis and metastasis in cancer cells.
properties
IUPAC Name |
3-(2-methoxyphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-28-18-9-5-4-8-17(18)23-19(12-10-14-11-13-20(29-14)24(26)27)22-16-7-3-2-6-15(16)21(23)25/h2-13H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCBMSSGZLMNBC-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

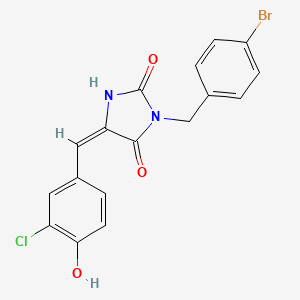
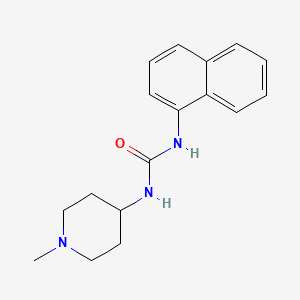
![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)
![N-(4-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5327014.png)
![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)

![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)

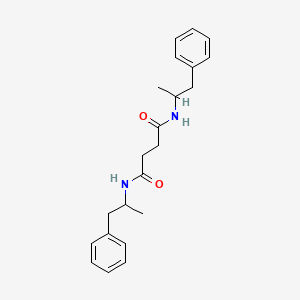
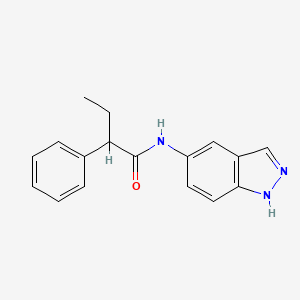
![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
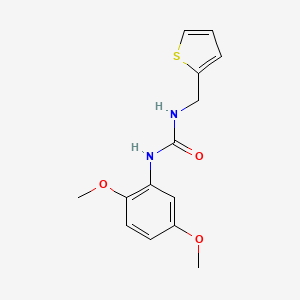
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)